molecular formula C19H17ClN4O2 B2649991 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline CAS No. 2034475-58-4

1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline

Cat. No.: B2649991
CAS No.: 2034475-58-4
M. Wt: 368.82
InChI Key: GQESNDKJPCIWNU-UHFFFAOYSA-N
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Description

1-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline is a heterocyclic compound featuring an isoquinoline core linked to a piperidine moiety substituted with a 5-chloropyrimidin-2-yloxy group.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-isoquinolin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c20-14-10-22-19(23-11-14)26-15-5-3-9-24(12-15)18(25)17-16-6-2-1-4-13(16)7-8-21-17/h1-2,4,6-8,10-11,15H,3,5,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQESNDKJPCIWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C20_{20}H21_{21}ClN4_{4}O3_{3}
  • Molecular Weight : 400.9 g/mol
  • Chemical Structure : The compound features a complex structure with a piperidine ring, a chloropyrimidine moiety, and an isoquinoline backbone.

Synthetic Approaches

Various synthetic routes have been explored to create derivatives of this compound, often involving the modification of the piperidine and pyrimidine components. Notable methods include:

  • Nucleophilic Substitution Reactions : Used to introduce the chloropyrimidine group onto the piperidine backbone.
  • Coupling Reactions : Employed to link the isoquinoline moiety with the piperidine derivative.

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting cancer cells. Research indicates that derivatives of chloropyrimidine exhibit promising anticancer properties by inhibiting key enzymes involved in tumor growth:

  • Mechanism of Action : These compounds may act as inhibitors of thymidine kinase 1 (TK1), an enzyme implicated in DNA synthesis and repair in cancer cells .
  • Case Study : A derivative demonstrated selective uptake in glioma cells, suggesting its utility in targeted cancer therapies .

Neurological Disorders

The isoquinoline framework is known for its neuroprotective properties. Compounds similar to 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline have been studied for their effects on neuroinflammation and neurodegeneration:

  • Research Findings : Studies indicate that these compounds can modulate mitochondrial functions and reduce oxidative stress in neuronal cells .
  • Potential Applications : They may serve as therapeutic agents in conditions like Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Activity

Chlorinated heterocycles, including those derived from this compound, have shown significant antimicrobial properties:

  • Mechanism : The presence of chlorine enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.
  • Case Study : A series of chlorinated pyrimidines were evaluated for their antimicrobial efficacy against various pathogens, showing promising results .

Table 1: Biological Activities of Derivatives

Compound NameBiological ActivityReference
1-{3-[5-chloropyrimidin-2-yl]oxy}piperidineAnticancer (TK1 inhibition)
N-benzhydryl-3-(5-chloropyrimidin-2-yl)oxypiperidineNeuroprotective effects
Chlorinated pyrimidinesAntimicrobial

Table 2: Synthetic Methods Overview

MethodologyDescription
Nucleophilic SubstitutionIntroduction of chloropyrimidine group
Coupling ReactionsLinking isoquinoline with piperidine derivatives

Mechanism of Action

The mechanism of action of 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist to certain receptors, modulating their activity. In the case of G-protein-coupled receptors (GPCRs), the compound can influence signal transduction pathways, leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity: Isoquinoline vs. Pyridine Derivatives

highlights the enhanced antimicrobial potency of isoquinoline-based Ru(II) coordination complexes compared to pyridine analogs. For example:

  • Isoquinoline complexes (e.g., 1-(1-benzyl-1,2,3-triazol-4-yl)isoquinoline) exhibit MIC values as low as 0.4 μM against Bacillus subtilis and Staphylococcus epidermidis.
  • Pyridine analogs (e.g., 2-(1-benzyl-1,2,3-triazol-4-yl)pyridine) show 2.5- to 40-fold lower potency .

Key Insight: The isoquinoline scaffold introduces greater hydrophobicity, improving membrane penetration and target binding. This aligns with the enhanced activity of the target compound, which shares a similar isoquinoline core.

Receptor Affinity: Isoquinoline vs. Quinazoline Derivatives

compares isoquinoline and quinazoline derivatives as ligands for the A3 adenosine receptor (A3AR):

  • Isoquinoline derivative VUF 8504 (4-methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide) demonstrates high A3AR affinity and selectivity over A1/A2A subtypes.
  • Quinazoline derivative VUF 5574 (N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea) shows comparable affinity but reduced synthetic accessibility .

Structural Advantage: The bicyclic isoquinoline system provides a rigid, planar geometry that enhances receptor binding, a feature likely shared by the target compound.

Substituent Effects on Reactivity and Bioactivity

Chloropyrimidine Substituents
  • describes a compound with a 5-chloropyrimidin-2-yl group attached to piperidine, yielding a 58% synthesis efficiency . Similar substituents in the target compound may enhance metabolic stability and halogen bonding.
  • notes that electron-withdrawing groups (e.g., Cl) on pyrimidine or isoquinoline rings can hinder synthetic pathways but improve electrophilic reactivity in target interactions .
Piperidine-Carbonyl Linkage
  • Piperidine-1-carbonyl groups (as in the target compound) are prevalent in bioactive molecules. For instance, BMS-903452 () uses a piperidin-4-yloxy linkage for GPR119 agonism, achieving clinical candidacy due to balanced lipophilicity and solubility .

Data Tables

Table 2: Substituent Effects on Reactivity and Bioactivity

Substituent Effect on Synthesis Effect on Bioactivity Example Compound Reference
5-Chloropyrimidin-2-yl Moderate yield (58%) Enhanced metabolic stability Compound 24 ()
Electron-withdrawing groups Hindered synthesis Improved electrophilicity Pyridine ketones ()
Piperidine-1-carbonyl Versatile linkage Balanced lipophilicity BMS-903452 ()

Research Findings and Implications

Hydrophobicity and Potency: The isoquinoline core in the target compound likely confers superior antimicrobial and receptor-binding activity compared to pyridine or quinazoline analogs, as seen in and .

Synthetic Challenges : The 5-chloropyrimidin-2-yl and piperidine groups may complicate synthesis (e.g., moderate yields in ) but enhance drug-like properties.

Biological Activity

1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C16H14ClN5O2C_{16}H_{14}ClN_{5}O_{2}, with a molecular weight of 375.8 g/mol. The compound features a chloropyrimidine moiety linked to a piperidine ring, which is further connected to an isoquinoline structure. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation .
  • Receptor Binding : It may also interact with G-protein-coupled receptors (GPCRs), influencing various signaling pathways that are crucial for cellular communication and function.

Antimicrobial Activity

Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of chloropyrimidine have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been investigated through in vivo studies. In one study, related compounds were found to significantly reduce inflammatory markers in animal models, suggesting that this compound may possess similar properties .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest good oral bioavailability and moderate clearance rates. However, further studies are required to fully elucidate its safety profile and any potential toxic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological ActivityReference
Compound ASimilarAntimicrobial
Compound BSimilarAnti-inflammatory
Compound CSimilarEnzyme inhibition

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